REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([CH:12]=[O:13])[cH:5][c:6]2[c:7]1[O:8][CH2:9][CH2:10][O:11]2.[F-:19].[K+:20].[O:14]=[CH:15][N:16]([CH3:17])[CH3:18]>>[c:2]1([CH3:15])[cH:3][c:4]([CH:12]=[O:13])[cH:5][c:6]2[c:7]1[O:8][CH2:9][CH2:10][O:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc(Br)c2c(c1)OCCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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Cc1cc(C=O)cc2c1OCCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |